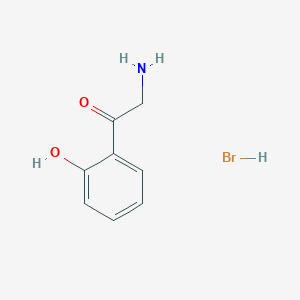

2-Amino-1-(2-hydroxyphenyl)ethan-1-one hydrobromide

Description

Properties

IUPAC Name |

2-amino-1-(2-hydroxyphenyl)ethanone;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.BrH/c9-5-8(11)6-3-1-2-4-7(6)10;/h1-4,10H,5,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTDOCVLJKWQBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CN)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2-hydroxyphenyl)ethan-1-one hydrobromide typically involves the reaction of 2-hydroxyacetophenone with ammonia or an amine source in the presence of a brominating agent. The reaction conditions often include:

Temperature: Moderate to high temperatures (50-100°C)

Solvent: Common solvents include ethanol or methanol

Catalyst: Acidic or basic catalysts may be used to facilitate the reaction

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Halogenating agents, alkylating agents

Major Products:

Oxidation Products: Quinones, hydroxyquinones

Reduction Products: Alcohols, amines

Substitution Products: Halogenated or alkylated derivatives

Scientific Research Applications

Pharmacological Properties

The compound exhibits sympathomimetic activity, which is significant for its application in treating respiratory conditions. It acts by stimulating adrenergic receptors, leading to physiological effects such as vasoconstriction and reduced mucus secretion in the nasal passages . This mechanism positions it as a candidate for developing decongestants and other respiratory therapeutics.

Neuropharmacological Studies

Recent studies have indicated that derivatives of this compound may influence cognitive functions, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. The dual inhibition of acetylcholinesterase and butyrylcholinesterase by related compounds has shown promise in enhancing cognitive performance and reducing amyloid burden in animal models .

Synthesis of Bioactive Molecules

This compound serves as a versatile intermediate in organic synthesis. It can be transformed into various substituted phenolic compounds through palladium-catalyzed reactions, which are essential for exploring new therapeutic agents . The ability to modify its structure allows researchers to tailor compounds for specific biological activities.

Table 1: Summary of Research Findings on 2-Amino-1-(2-hydroxyphenyl)ethan-1-one Hydrobromide

Toxicological Assessments

While the pharmacological benefits are promising, safety evaluations are crucial. The compound has been classified with specific hazards including skin sensitization and serious eye damage . Understanding these risks is essential for developing safe therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-hydroxyphenyl)ethan-1-one hydrobromide involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and proteins that play a role in various biological processes.

Pathways: The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Substitutions

- 2-Bromo-1-(2-hydroxyphenyl)ethan-1-one (C₈H₇BrO₂, mol. wt. 229.05) Synthesized via bromination of 2-hydroxyacetophenone in glacial acetic acid . The bromine substitution at the α-position enhances electrophilicity, enabling nucleophilic attacks (e.g., in SN2 reactions), unlike the amino group in the target compound, which offers nucleophilic character.

- 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B, C₁₀H₁₂BrNO₃) A psychoactive analog with bromo and methoxy substituents. The methoxy groups increase lipophilicity and alter receptor binding compared to the hydroxyl group in the target compound, highlighting the pharmacological impact of substituent positioning .

- 2-Bromo-1-(pyridin-2-yl)ethan-1-one Hydrobromide (C₇H₇Br₂NO, mol. wt. 307.86) Features a pyridine ring instead of a phenyl group. The nitrogen in the pyridine enhances coordination capacity for metal complexes, a property absent in the target compound .

Physicochemical Properties

- Melting Points: 2-Amino-1-(2-hydroxyphenyl)ethanone (hydrochloride): 177°C (decomposition) . 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone: 107°C . bk-2C-B: Not reported, but pyrolysis studies indicate thermal instability above 200°C .

- Solubility: Hydroxyl and amino groups in the target compound enhance water solubility compared to brominated analogs, which are more lipophilic .

Key Research Findings

Substituent-Driven Reactivity: Brominated analogs exhibit higher electrophilicity for nucleophilic substitution, while amino derivatives enable condensation reactions (e.g., with DMF-DMA to form enamines) .

Counterion Effects :

Hydrobromide salts generally exhibit higher solubility in polar solvents compared to hydrochloride salts, critical for crystallization and bioavailability .

Analytical Challenges : Psychoactive analogs like bk-2C-B require advanced techniques (GC/MS, LC/HRMS) for detection, whereas the target compound is analyzed via conventional NMR and crystallography .

Biological Activity

2-Amino-1-(2-hydroxyphenyl)ethan-1-one hydrobromide, also known as a derivative of 2-hydroxyacetophenone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an amino group, a hydroxyl group on the aromatic ring, and a ketone functional group, which contribute to its reactivity and biological properties.

Antimicrobial Activity

Research has indicated that derivatives of 2-hydroxyacetophenone exhibit significant antimicrobial activity against various pathogens. A study demonstrated that compounds with similar structures displayed potent activity against Staphylococcus aureus and Escherichia coli , suggesting that this compound may possess similar effects.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 2-Hydroxyacetophenone Derivative A | 50 | Staphylococcus aureus |

| 2-Hydroxyacetophenone Derivative B | 75 | Escherichia coli |

| This compound | TBD | TBD |

Note: TBD indicates that specific MIC values for the compound are yet to be determined in current studies.

Anticancer Activity

Several studies have reported the anticancer potential of compounds similar to this compound. For instance, compounds with hydroxyl and amino groups have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer and leukemia cells.

Case Study: Inhibition of Cancer Cell Growth

In a recent study, the effect of a related compound on human breast cancer cell lines was evaluated. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 30 µM.

Table 2: Anticancer Activity Data

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Related Compound A | 25 | MCF-7 (Breast Cancer) |

| Related Compound B | 30 | HeLa (Cervical Cancer) |

| This compound | TBD | TBD |

The biological activity of this compound is believed to stem from its ability to interact with specific cellular pathways. Preliminary studies suggest that it may inhibit key enzymes involved in tumor progression and microbial metabolism.

Proposed Mechanism:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses.

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Oxidative Stress Induction : The compound could elevate oxidative stress levels in bacteria or cancer cells, disrupting their metabolic processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-1-(2-hydroxyphenyl)ethan-1-one hydrobromide, and how can purity be maximized?

- Methodology : Synthesis typically involves reductive amination of 2-hydroxyacetophenone derivatives with ammonium acetate, followed by hydrobromic acid treatment to form the hydrobromide salt. Key steps include:

- Reaction optimization : Use anhydrous conditions and controlled pH (~4–5) to minimize side reactions (e.g., over-bromination) .

- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) yields >95% purity. Monitor via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm with HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical workflow :

- NMR : Compare and spectra to reference data. Key peaks: aromatic protons (δ 6.8–7.5 ppm), amine proton (δ 2.1–2.5 ppm), and ketone carbon (δ 195–205 ppm) .

- Mass spectrometry : ESI-MS should show [M+H] at m/z 230.1 (base compound) and [M–HBr] at m/z 149.1 .

- XRD : For crystalline samples, use SHELX or OLEX2 for structure refinement. Validate bond lengths (C=O: ~1.22 Å, C–N: ~1.47 Å) .

Q. What are the critical stability considerations for this compound under laboratory storage?

- Stability profile :

- Light sensitivity : Store in amber vials at –20°C; degradation via keto-enol tautomerism occurs under UV exposure .

- Hygroscopicity : The hydrobromide salt is moisture-sensitive. Use desiccants (silica gel) in storage containers .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported NMR assignments for this compound?

- Conflict resolution :

- Single-crystal XRD : Resolve ambiguities in tautomeric forms (e.g., keto vs. enol) by analyzing hydrogen bonding (e.g., O–H···N interactions) .

- DFT calculations : Compare experimental shifts with computed values (B3LYP/6-31G* level) to validate assignments .

Q. What experimental strategies mitigate side reactions during derivatization of this compound?

- Derivatization protocols :

- Acylation : Use acetic anhydride in pyridine (0°C) to selectively protect the amine, minimizing ketone oxidation .

- Cross-coupling : For Suzuki reactions, employ Pd(PPh) catalyst and degassed toluene to suppress debromination .

Q. How can the compound’s interaction with biological targets be systematically evaluated?

- Biological assay design :

- Receptor binding : Use fluorescence polarization assays with FITC-labeled derivatives. Validate via Scatchard plot analysis .

- Enzyme inhibition : Conduct kinetic studies (e.g., IC) with acetylcholinesterase or monoamine oxidase, using UV-Vis monitoring (λ = 412 nm for Ellman’s reagent) .

Q. What computational tools predict the compound’s reactivity in complex reaction environments?

- In silico modeling :

- Molecular dynamics : Simulate solvation effects (water/DMSO) using GROMACS to predict nucleophilic attack sites .

- Docking studies : AutoDock Vina for protein-ligand interactions; focus on binding affinity (ΔG) and hydrogen bond networks .

Data Interpretation & Experimental Design

Q. How to address contradictory spectral data between batches?

- Troubleshooting :

- Impurity profiling : Use LC-MS/MS to detect trace byproducts (e.g., di-brominated derivatives) .

- Isotopic labeling : Synthesize -labeled analogs to confirm amine group assignments in overlapping NMR regions .

Q. What methodologies optimize yield in multi-step syntheses involving this compound?

- Process chemistry :

- DoE (Design of Experiments) : Vary temperature (20–60°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1–1:3 amine:ketone) to identify optimal conditions .

- Flow chemistry : Continuous flow reactors reduce reaction time (from 12h to 2h) and improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.